5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate
Overview
Description
5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate is a chemical compound known for its unique structure and properties It is composed of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a naphthalene ring substituted with a methoxy group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate typically involves multiple steps, starting with the preparation of the quinoline and naphthalene precursors. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The naphthalene ring can be synthesized through the Friedel-Crafts acylation of naphthalene with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Once the precursors are prepared, the final compound can be synthesized through a sulfonation reaction, where the quinoline and naphthalene rings are linked via a sulfonate group. This reaction typically requires the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinol: A similar compound with hydroxyl group instead of the methoxynaphthalenesulfonate group.
4,7-Dichloroquinoline: A compound with chlorine substitutions at positions 4 and 7 on the quinoline ring.
Uniqueness
5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate is unique due to its combination of the quinoline and naphthalene rings, which imparts distinct chemical and biological properties. The presence of the methoxynaphthalenesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c1-26-17-8-9-18(13-6-3-2-5-12(13)17)28(24,25)27-20-16(22)11-15(21)14-7-4-10-23-19(14)20/h2-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSADQHQRHSTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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